molecular formula C9H14O4 B185273 trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester CAS No. 1011-85-4

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Cat. No. B185273
CAS RN: 1011-85-4
M. Wt: 186.2 g/mol
InChI Key: ZQJNPHCQABYENK-UHFFFAOYSA-N
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Description

Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a carboxylic acid ester derivative . It is used as an organic reagent .


Synthesis Analysis

The synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester involves several steps . First, an isomerization reaction is performed on a compound with a trans/cis isomer ratio of 3/7 to 5/5 in a methanol solution system at a temperature of 40 °C. After the isomerization reaction under the catalytic condition of 15 g of pyridine for 2 h, a methanol solution of the compound having a trans/cis isomer ratio of 9/1 is obtained. This is followed by a monoester hydrolysis reaction, where the methanol solution of the compound is cooled to room temperature, and 150 g of potassium hydroxide is added. The hydrolysis temperature is 20 °C, the reaction time is 3 h, and a water-soluble carboxylate of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester is obtained. Finally, acidification and post-treatment are performed .


Molecular Structure Analysis

The molecular formula of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is C9H14O4 . Its molecular weight is 186.21 . The IUPAC name is 4-(methoxycarbonyl)cyclohexanecarboxylic acid .


Physical And Chemical Properties Analysis

Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

  • Coordination Chemistry

    • Application : The compound is used in the synthesis of new coordination polymers . These polymers have potential applications as sorbents, catalysts, luminophores, and sensors .
    • Method : The reactions of magnesium nitrate with trans-1,4-cyclohexanedicarboxylic acid in N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) as solvents afford new coordination polymers .
    • Results : The coordination polymers synthesized were characterized by IR spectroscopy, elemental analysis, and thermogravimetric analysis .
  • Material Science

    • Application : It has been examined as a precursor to polycarbonates .
  • Polymer Chemistry

    • Application : The compound is incorporated into poly(butylene terephthalate) to tune the properties of the material .
    • Results : The incorporation of the compound decreases the melting temperature of the material, while the thermal stability, tensile and elastic properties are not compromised .
  • Organic Synthesis

    • Application : It is used as an organic reagent .
  • Polymer Synthesis

    • Application : It is used in the synthesis of various polyester polyols .
  • Metal-Organic Frameworks
    • Application : It has been examined as a building block for metal-organic frameworks .

Safety And Hazards

The safety information for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

4-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJNPHCQABYENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905945, DTXSID401224382
Record name 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
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Record name trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

CAS RN

1011-85-4, 15177-67-0, 32529-79-6
Record name 1011-85-4
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Record name 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
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Record name trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
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Record name 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, trans
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Record name Monomethyl trans-1,4-Cyclohexanedicarboxylate
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Record name 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid
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Record name cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of dimethyl cyclohexane-1,4-dicarboxylate (10.2 g, 51 mmol) in a mixture of 2:1:1 tetrahydrofuran/methanol/water (52 mL) was added lithium hydroxide (2.13 g, 51 mmol). The reaction mixture was stirred at room temperature for 18 h. The solvent was removed under reduced pressure and the residue was partitioned between diethyl ether and water. The aqueous layer was acidified to pH 4 with 1 N hydrochloric acid, and the precipitate collected, and dried under vacuum to afford 4-(methoxycarbonyl)cyclohexanecarboxylic acid (7.4 g): 1H NMR (300 MHz, CDCl3) δ 3.68 (s, 3H), 2.33-2.27 (m, 2H), 2.11-2.06 (m, 4H), 1.50-1.43 (m, 4H).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice-cold, stirred solution of cyclohexane-1,4-dicarboxylic acid (3.0 g, 17 mmol) in a mixture of 2:1 tetrahydrofuran/methanol (24 mL) was added trimethylsilyl diazomethane (9 mL of a 2.0 M in hexanes, 18 mmol). The reaction mixture was stirred at room temperature for 2 h. Acetic acid (5 mL) was added and the solvent was removed under reduced pressure. Purification by flash column chromatography (silica, 10:1:0.01 hexanes/ethyl acetate/acetic acid) provided 4-(methoxycarbonyl)cyclohexanecarboxylic acid (1.00 g): 1H NMR (300 MHz, CDCl3) δ 3.68 (s, 3H), 2.53-2.47 (m, 2H), 1.97-1.89 (m, 4H), 1.74-1.66 (m, 4H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of dimethyl 1, 4-cyclohexane-dicarboxylate (20 g, Aldrich) in methanol (50 ml) was added a solution of potassium hydroxide (7.3 g) in methanol (75 ml). The reaction mixture was refluxed for 16 hours. After cooling the solvent was removed on a rotary evaporator. The residue was taken up in ether and water and extracted to remove unreacted starting diester. The aqueous layer was acidified with dilute hydrochloric acid and re-extracted with ether. The ether extracts were washed with brine and dried. Evaporation in vacuo gave a solid. Purification was achieved by recrystallization from ethyl acetate to yield 4-methoxycarbonylcyclohexanecarboxylic acid (6.2 g), m.pt 90.9° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
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trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
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trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
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trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
Reactant of Route 5
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
Reactant of Route 6
Reactant of Route 6
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Citations

For This Compound
6
Citations
M Jin, A Kleinberg, A Cooke, PC Gokhale… - Bioorganic & medicinal …, 2011 - Elsevier
Preclinical and emerging clinical evidence suggests that inhibiting insulin-like growth factor 1 receptor (IGF-1R) signaling may offer a promising therapeutic strategy for the treatment of …
Number of citations: 15 www.sciencedirect.com
JJW Duan, Z Lu, B Jiang, S Stachura… - ACS Medicinal …, 2019 - ACS Publications
A new phenyl (3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists was discovered utilizing the binding conformation of previously reported bicyclic sulfonamide 1. Through …
Number of citations: 42 pubs.acs.org
S Kandre, PR Bhagat, MMK Reddy, R Dalal… - European Journal of …, 2014 - Elsevier
Diacylglycerol acyltransferase 1 (DGAT1) is known to play an important catalytic role in the final step of triglyceride biosynthesis. High fat diet fed DGAT1 knockout mice were resistant to …
Number of citations: 8 www.sciencedirect.com
JJW Duan, B Jiang, Z Lu, S Stachura… - Bioorganic & Medicinal …, 2020 - Elsevier
In an effort to discover oral inverse agonists of RORγt to treat inflammatory diseases, a new 2,6–difluorobenzyl ether series of cyclopentyl sulfones were found to be surprisingly more …
Number of citations: 3 www.sciencedirect.com
M Baader, T Bretschneider… - British journal of …, 2018 - Wiley Online Library
Background and Purpose Autotaxin (ATX) is a secreted phospholipase which hydrolyses lysophosphatidylcholine to generate lysophosphatidic acid (LPA). The extracellular signalling …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
S Stadler - 2020 - kops.uni-konstanz.de
Ein Dankeschön geht außerdem an meine Freunde, die stets dafür gesorgt haben, dass neben Studium und Promotion auch die Freizeit nicht zu kurz kommt. Danke für eine …
Number of citations: 3 kops.uni-konstanz.de

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